molecular formula C11H20O2 B14558683 2-Cyclopropyl-2,4,5,6-tetramethyl-1,3-dioxane CAS No. 61920-40-9

2-Cyclopropyl-2,4,5,6-tetramethyl-1,3-dioxane

Cat. No.: B14558683
CAS No.: 61920-40-9
M. Wt: 184.27 g/mol
InChI Key: QERFXGRBEGDPGI-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2,4,5,6-tetramethyl-1,3-dioxane is an organic compound characterized by a cyclopropyl group attached to a dioxane ring with four methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2,4,5,6-tetramethyl-1,3-dioxane typically involves the cyclopropylation of a suitable precursor. One common method is the reaction of cyclopropylboronic acid pinacol ester with a dioxane derivative under specific conditions. The reaction is often catalyzed by copper (II) acetate and conducted in the presence of thiophenol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions would be crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2,4,5,6-tetramethyl-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.

    Substitution: The cyclopropyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution can introduce halogen atoms into the molecule.

Scientific Research Applications

2-Cyclopropyl-2,4,5,6-tetramethyl-1,3-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Cyclopropyl-2,4,5,6-tetramethyl-1,3-dioxane exerts its effects involves interactions with molecular targets and pathways. The cyclopropyl group can participate in various chemical reactions, influencing the compound’s reactivity and stability. The dioxane ring provides a stable framework that can interact with different biological molecules, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-2,4,5,6-tetramethyl-1,3-dioxane is unique due to its specific combination of a cyclopropyl group and a dioxane ring with four methyl groups

Properties

CAS No.

61920-40-9

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2-cyclopropyl-2,4,5,6-tetramethyl-1,3-dioxane

InChI

InChI=1S/C11H20O2/c1-7-8(2)12-11(4,10-5-6-10)13-9(7)3/h7-10H,5-6H2,1-4H3

InChI Key

QERFXGRBEGDPGI-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(OC1C)(C)C2CC2)C

Origin of Product

United States

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